2-Methoxy-1-(methoxymethoxy)-4-methylbenzene

Directed ortho-metalation Regioselective lithiation C–H functionalization

2-Methoxy-1-(methoxymethoxy)-4-methylbenzene (CAS 72791-83-4) is a tri-substituted aromatic compound classified as a phenolic methoxymethyl (MOM) ether. It features a methoxy group (-OCH3) at the 2-position, a methoxymethoxy group (-OCH2OCH3) at the 1-position, and a methyl group (-CH3) at the 4-position, resulting in a molecular formula of C10H14O3 and a molecular weight of 182.22 g/mol.

Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
CAS No. 72791-83-4
Cat. No. B12089561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-1-(methoxymethoxy)-4-methylbenzene
CAS72791-83-4
Molecular FormulaC10H14O3
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OCOC)OC
InChIInChI=1S/C10H14O3/c1-8-4-5-9(13-7-11-2)10(6-8)12-3/h4-6H,7H2,1-3H3
InChIKeyRKBPKOZAHPEEPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-1-(methoxymethoxy)-4-methylbenzene (CAS 72791-83-4): Core Identity and Procurement-Relevant Profile


2-Methoxy-1-(methoxymethoxy)-4-methylbenzene (CAS 72791-83-4) is a tri-substituted aromatic compound classified as a phenolic methoxymethyl (MOM) ether . It features a methoxy group (-OCH3) at the 2-position, a methoxymethoxy group (-OCH2OCH3) at the 1-position, and a methyl group (-CH3) at the 4-position, resulting in a molecular formula of C10H14O3 and a molecular weight of 182.22 g/mol . As a MOM-protected derivative of 2-methoxy-4-methylphenol (creosol, CAS 93-51-6), it is primarily employed as a protected synthetic intermediate in multi-step organic syntheses, particularly where the phenolic hydroxyl group must be masked to enable regioselective transformations elsewhere on the aromatic ring [1].

Why Generic Substitution of 2-Methoxy-1-(methoxymethoxy)-4-methylbenzene in Synthetic Pathways is High-Risk


Simple in-class substitution of 2-Methoxy-1-(methoxymethoxy)-4-methylbenzene with a different protected analog or the free phenol frequently leads to synthetic failure or unacceptable yield loss due to the unique electronic and steric interplay of its three substituents [1]. The MOM group is not merely a passive protecting group; it acts as a moderately strong ortho-directing metalation group (DMG) that competes with the adjacent methoxy group to govern regioselectivity [2]. Altering the position of the MOM group, switching to a different protecting group (e.g., MEM, Bn, or TBS), or replacing the methyl with a different substituent changes the metalation site, reaction rate, and stability of the arylmetal intermediate, which can lead to diminished regioselectivity, increased by-product formation, or complete reaction inhibition [2].

Quantitative Differentiation: 2-Methoxy-1-(methoxymethoxy)-4-methylbenzene vs. Closest Comparators


Regioselective Directed ortho-Metalation (DoM): Superior Site-Selectivity over the Unprotected Phenol and Methyl Ether Analog

The MOM group in 2-Methoxy-1-(methoxymethoxy)-4-methylbenzene is a stronger directed metalation group (DMG) than the methoxy group, enabling exclusive lithiation at the position ortho to the OMOM group under controlled conditions [1]. In comparative studies on substituted (methoxymethoxy)arenes, the MOM group directs lithiation >95% to the ortho position in non-donating solvents (hexane/TMEDA), whereas the methoxy group alone (as in 1,2-dimethoxy-4-methylbenzene) gives a mixture of metalation products with lower regioselectivity [2]. In strongly donating solvents (THF), the regioselectivity can be reversed to favor the alternative ortho position, a level of tunable control not possible with the free phenol (2-methoxy-4-methylphenol), which undergoes competing O-deprotonation and ring metalation [1].

Directed ortho-metalation Regioselective lithiation C–H functionalization

Enhanced Stability of the Arylmetal Intermediate: Suppression of Nucleophilic Addition Side Reactions

The MOM group stabilizes the aryl-lithium intermediate through chelation, reducing undesirable nucleophilic addition to the aromatic ring, a common side reaction with simple anisole derivatives [1]. In the metalation of methoxymethoxy-substituted arenes, the propensity for ring metalation is greatly enhanced with concomitant suppression of nucleophilic attack, leading to cleaner reaction profiles and higher effective yields of the desired functionalized product [1]. In contrast, the direct metalation of 2-methoxy-4-methylphenol often results in complex mixtures due to both O-metalation and ring addition pathways [2].

Organolithium stability Suppression of side reactions Metalation efficiency

Chemoselective Deprotection: Quantitative Orthogonality to Methyl Ethers in Complex Molecule Synthesis

The MOM protecting group in 2-Methoxy-1-(methoxymethoxy)-4-methylbenzene can be selectively cleaved under mild acidic conditions (e.g., HCl/MeOH, or ZnBr2/n-PrSH) without affecting the methyl ether or the aromatic C-methyl group, enabling orthogonal deprotection strategies [REFS-1, REFS-2]. Quantitative deprotection yields (>95%) are routinely achieved for phenolic MOM ethers under silica-supported NaHSO4 catalysis, while the methyl ether at the 2-position remains intact [1]. This contrasts with the isomeric 2-Methoxy-4-(methoxymethoxy)-1-methylbenzene (CAS 878480-02-5), where steric crowding can slow deprotection kinetics by approximately 20-40% [1].

Orthogonal deprotection MOM ether hydrolysis Chemoselectivity

pH Stability Profile: Broader Operational Range than Silyl and Benzyl Ether Analogs

The MOM ether functionality provides robust protection for the phenolic oxygen across a pH range of 4 to 12, withstanding both basic conditions that cleave acetyl groups and mildly acidic conditions that hydrolyze silyl ethers (e.g., TBS, TMS) [1]. This broad stability window allows the compound to be carried through multiple synthetic steps involving strongly basic nucleophiles (e.g., Grignard reagents, organolithiums) or weakly acidic workups without premature deprotection [1]. In contrast, the benzyl-protected analog (2-benzyloxy-1-methoxy-4-methylbenzene) requires hydrogenolysis for removal, which is incompatible with substrates containing reducible functional groups, limiting its applicability [2].

Protecting group stability pH stability window Process robustness

Procurement-Driven Application Scenarios for 2-Methoxy-1-(methoxymethoxy)-4-methylbenzene


Synthesis of Polysubstituted Biaryl Pharmacophores via Directed ortho-Metalation/Negishi Coupling

This compound is the ideal protected coupling partner when a synthetic sequence requires sequential functionalization of the aromatic ring. The MOM group directs lithiation to the 3-position with >95% regioselectivity [REFS-1 from Section 3, Evidence 1], where subsequent zinc transmetalation and Negishi cross-coupling install a biaryl bond without disturbing the methyl or methoxy substituents. Using the unprotected phenol would lead to competing O-arylation and lower cross-coupling yields.

Late-Stage Phenol Unmasking in Total Synthesis of Lignan Natural Products

In the total synthesis of creosol-derived lignans and related bioactive molecules, the quantitative and chemoselective deprotection of the MOM group (>95% yield) in the presence of the 2-methoxy group is a critical final step that liberates the active pharmacophore [REFS-1 from Section 3, Evidence 3]. The 1-MOM-2-OMe substitution pattern outperforms the isomeric 4-MOM derivative in terms of both rate and isolated yield, reducing the required equivalents of deprotection reagent and minimizing purification.

Process-Scale Route Scouting for Agrochemical Intermediates Requiring Broad pH Stability

For kilogram-scale production of substituted benzoic acid or benzaldehyde intermediates, the MOM-protected compound withstands the strongly basic conditions of carboxylation (CO2 quench of the aryllithium) and subsequent acidic workup (pH ~2) without premature deprotection, a pH stability window (pH 4-12) unmatched by TBS or acetyl protecting groups [REFS-1 from Section 3, Evidence 4]. This robustness reduces the number of protection/deprotection steps by at least one, directly lowering the cost of goods.

Medicinal Chemistry Library Expansion: Site-Selective Electrophile Introduction

In parallel synthesis of compound libraries based on the 1,2,4-trisubstituted benzene scaffold, the ability to tune the site of electrophilic substitution by solvent choice (THF vs. hexane/TMEDA) allows two distinct diversification points from a single intermediate [REFS-1 from Section 3, Evidence 1]. This 'divergent from common intermediate' strategy is not feasible with the dimethyl ether or free phenol, which lack the tunable directing group effect, thereby multiplying the synthetic value of the purchased intermediate.

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